1-Thio-beta-D-glucose pentaacetate

説明

1-Thio-beta-D-glucose pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is an acetylated sugar that has wide applications in organic synthesis .

Synthesis Analysis

The synthesis of 1-Thio-beta-D-glucose pentaacetate involves enzyme-catalyzed iterative β -1,4-glycosylation of β -glycosides. This is promising for bottom-up polymerization of reducing-end-modified cello-oligosaccharide chains . Another method involves the treatment of ethyl 1-thio-β-D-glucoseptanoside tetraacetate with mercury (II) acetate in acetic acid .

Molecular Structure Analysis

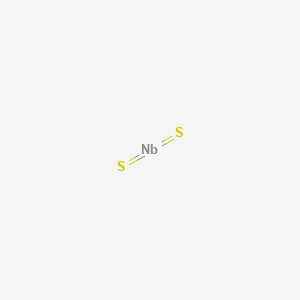

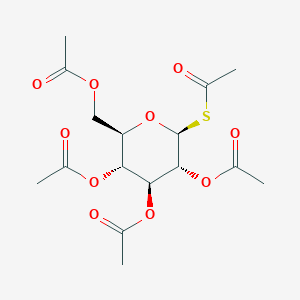

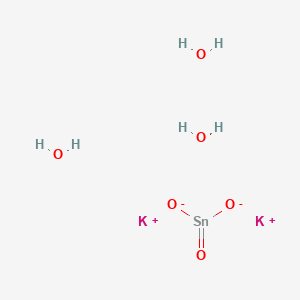

The molecular formula of 1-Thio-beta-D-glucose pentaacetate is C16H22O10S . The InChI representation is InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 .

Chemical Reactions Analysis

The chemical reactions involving 1-Thio-beta-D-glucose pentaacetate are complex and involve several steps. For instance, the anomerization of β-D-glucose pentaacetates in acetic acid - acetic anhydride mixtures with sulphuric acid as a catalyst has been studied .

Physical And Chemical Properties Analysis

1-Thio-beta-D-glucose pentaacetate is a white crystalline powder . It has a molecular weight of 406.4 g/mol .

科学的研究の応用

Intermediate for Synthesis of Different Types of Glycosides

“1-Thio-beta-D-glucose pentaacetate” is an important intermediate for the synthesis of different types of glycosides . During glycosylation, it has been found to react faster with nucleophiles in the presence of Lewis acids .

Anomerization

Anomerization of glycosides is a process that has been rarely performed under basic conditions due to lack of efficiency. However, an imidazole promoted anomerization of “1-Thio-beta-D-glucose pentaacetate” has been developed . This reaction could proceed in both organic solvents and solid state at room temperature .

Stereocontrolled Synthesis of Glycosides

The stereocontrolled synthesis of glycosides with a single anomer is still challenging. “1-Thio-beta-D-glucose pentaacetate” plays a crucial role in this process . Its α anomer has shown better performance in more applications like CO2 absorption and stimulation of insulin release .

CO2 Absorption

The α anomer of “1-Thio-beta-D-glucose pentaacetate” has been used in applications like CO2 absorption . This makes it a potential candidate for environmental applications where CO2 capture is required .

Stimulation of Insulin Release

“1-Thio-beta-D-glucose pentaacetate” has been used to stimulate insulin release in rat pancreatic islets . This suggests its potential use in medical applications, particularly in the treatment of diabetes .

Biochemical Reaction

“1-Thio-beta-D-glucose pentaacetate” is used in biochemical reactions . It is also used as an active pharmaceutical intermediate , which suggests its potential use in the development of new drugs .

Safety and Hazards

作用機序

Target of Action

The primary target of 1-Thio-beta-D-glucose pentaacetate is glucose oxidase (GOx), an enzyme that catalyzes the oxidation of glucose . This interaction plays a crucial role in the compound’s mechanism of action.

Mode of Action

1-Thio-beta-D-glucose pentaacetate interacts with its target, GOx, by wrapping around it . This interaction leads to the generation of cytotoxic hydrogen sulfide (H2S) and hydrogen peroxide (H2O2), which are activated by glutathione . The resulting changes include the suppression of cytochrome c oxidase expression and damage to the mitochondrial membrane potential .

Biochemical Pathways

The biochemical pathway affected by 1-Thio-beta-D-glucose pentaacetate involves the glycolysis process. The compound, through its interaction with GOx, blocks glycolysis by depleting endogenous glucose . This action leads to a complete depletion of tumorigenic energy sources .

Result of Action

The result of 1-Thio-beta-D-glucose pentaacetate’s action is the induction of synergistic defects in mitochondrial function . This is achieved through the suppression of cytochrome c oxidase expression and damage to the mitochondrial membrane potential . These molecular and cellular effects contribute to the compound’s overall action.

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJEDWNNGFOQV-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Thio-beta-D-glucose pentaacetate | |

CAS RN |

13639-50-4 | |

| Record name | β-D-Glucopyranose, 1-thio-, 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13639-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Thio-beta-D-glucose pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013639504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-thio-β-D-glucose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

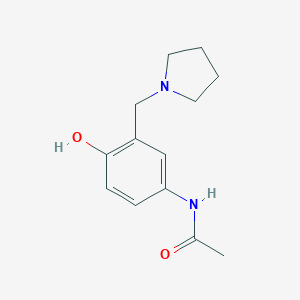

![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)

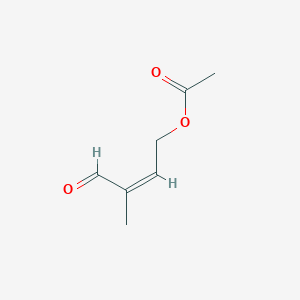

![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)